molecular formula C11H13NO5 B138582 2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid CAS No. 154902-09-7

2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid

Cat. No. B138582
M. Wt: 239.22 g/mol
InChI Key: NCMPYJUFEPHMFT-UHFFFAOYSA-N
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Description

The compound "2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid" is a complex organic molecule that may have potential applications in various fields such as pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, each of which needs to be carefully optimized and characterized. For instance, the synthesis of (Propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid as described in the first paper involves a series of reactions including Kondakof condensation, Diels-Alder reaction, and reduction . These methods could potentially be adapted for the synthesis of the compound , considering that it contains both a cyclohexene and an isoindole moiety.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The third paper provides an example of how crystallography can be used to determine the structure of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid . This technique could be employed to analyze the molecular structure of "2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid" to gain insights into its three-dimensional conformation and potential interaction sites.

Chemical Reactions Analysis

The reactivity of a compound is defined by its functional groups and molecular structure. Although the papers do not discuss the specific reactions of the compound , they do provide examples of how related compounds can be analyzed. For instance, the second paper discusses the determination of 1,3-dichloro-2-propanol in water using GC-MS . Similar analytical techniques could be used to study the reactivity of "2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid" in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are essential for its practical applications. The second paper's method for analyzing 1,3-dichloro-2-propanol could provide a template for developing analytical methods to study the properties of the compound . Additionally, the crystal structure analysis in the third paper could offer insights into the stability and solubility of the compound based on its molecular interactions .

Scientific Research Applications

Polymer Synthesis and Modification

The compound 2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid and its derivatives have been explored in the synthesis and modification of polymers. For instance, nucleophilic thiol-Michael chemistry was utilized to prepare mono- and di-functional exo-7-oxanorbornenes from reactions involving thiols and similar compounds, leading to the formation of hyperbranched polymers with significant conversion rates. Such polymers have diverse applications, including material science and biomedical fields, due to their unique structural properties and functionalities (Liu, Tan, Burford, & Lowe, 2013).

properties

IUPAC Name

2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-4(11(15)16)12-9(13)7-5-2-3-6(17-5)8(7)10(12)14/h4-8H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMPYJUFEPHMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2C3CCC(C2C1=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid

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